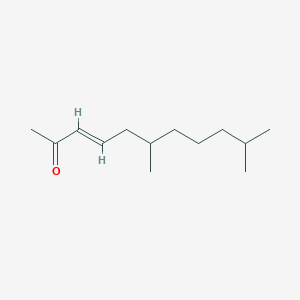![molecular formula C24H24FN7O2 B13384370 6-[(1R)-1-[8-fluoro-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-5-methylidene-1,6-naphthyridine](/img/structure/B13384370.png)
6-[(1R)-1-[8-fluoro-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-5-methylidene-1,6-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AMG 337 is an oral, small molecule, ATP-competitive, highly selective inhibitor of the MET receptor tyrosine kinase. The MET receptor plays a crucial role in regulating cell growth, survival, and invasion. AMG 337 has shown significant preclinical activity and potential as a novel therapeutic for the treatment of MET-dependent tumors .
Analyse Des Réactions Chimiques
AMG 337 undergoes several types of chemical reactions, primarily focusing on its interaction with the MET receptor. The compound inhibits MET and adaptor protein Gab-1 phosphorylation, subsequently blocking the downstream PI3K and MAPK pathways . The major products formed from these reactions include the inhibition of cell growth and induction of apoptosis in MET-dependent tumor models .
Applications De Recherche Scientifique
AMG 337 has been extensively studied for its potential in treating various types of cancers, particularly those with MET amplification. It has shown promising results in preclinical and clinical studies, demonstrating its efficacy in inhibiting tumor growth and improving patient outcomes. AMG 337 is being investigated for its use in treating advanced solid tumors, including gastric, gastroesophageal junction, and esophageal cancers .
Mécanisme D'action
The mechanism of action of AMG 337 involves its selective inhibition of the MET receptor tyrosine kinase. By binding to the MET receptor, AMG 337 prevents the phosphorylation of MET and its downstream signaling pathways, including PI3K and MAPK. This inhibition leads to the suppression of cell growth, survival, and invasion in MET-dependent tumor cells .
Comparaison Avec Des Composés Similaires
AMG 337 is unique in its high selectivity and potency as a MET receptor inhibitor. Similar compounds include other MET inhibitors such as Compound 5, which has shown activity in MET-amplified cell lines . AMG 337 stands out due to its specific targeting of MET and its demonstrated efficacy in preclinical and clinical studies .
Propriétés
Formule moléculaire |
C24H24FN7O2 |
|---|---|
Poids moléculaire |
461.5 g/mol |
Nom IUPAC |
6-[1-[8-fluoro-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-5-methylidene-1,6-naphthyridine |
InChI |
InChI=1S/C24H24FN7O2/c1-15-20-10-19(34-8-7-33-4)12-26-22(20)5-6-31(15)16(2)23-28-29-24-21(25)9-17(14-32(23)24)18-11-27-30(3)13-18/h5-6,9-14,16H,1,7-8H2,2-4H3 |
Clé InChI |
WKIALOXOAZXGMG-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NN=C2N1C=C(C=C2F)C3=CN(N=C3)C)N4C=CC5=C(C4=C)C=C(C=N5)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-Hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid](/img/structure/B13384298.png)

![1-[3-[Tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13384305.png)



![6-[(2,4-dinitrophenyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B13384329.png)
![tert-butyl N-[2-(2,5-difluorophenyl)-5-hydroxyoxan-3-yl]carbamate](/img/structure/B13384334.png)

![4-[3-[7-[4-[1-[2-[2-(4-acetamidoanilino)propanoyl]pyrrolidin-1-yl]ethyl]-4',5',6'-triiodo-1'-(3-sulfopropyl)spiro[cyclohexane-1,3'-indole]-2'-ylidene]hepta-1,3,5-trienyl]-5,6,7-triiodo-1,4,4-trimethyl-1H-naphthalen-2-yl]butane-1-sulfonic acid](/img/structure/B13384343.png)


![5-hydroxy-3-[2-[[[1-[(1-methylimidazol-4-yl)methyl]indol-6-yl]methylamino]methyl]-1H-indol-3-yl]-2,3-dihydroisoindol-1-one](/img/structure/B13384352.png)
